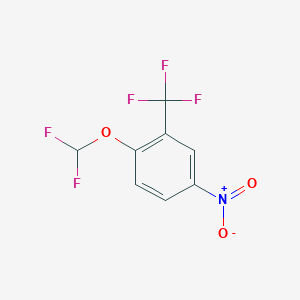

1-(Difluorométhoxy)-4-nitro-2-(trifluorométhyl)benzène

Vue d'ensemble

Description

The compound “1-(Difluoromethoxy)-4-nitro-2-(trifluoromethyl)benzene” is a type of aryl trifluoromethyl ether . It is a fluorine-containing compound, which is synthesized in pharmaceutical research on a routine basis .

Synthesis Analysis

The synthesis of this compound involves the preparation from 4-chloro-1-(trifluoromethoxy)benzene via hydrogenolysis . In addition, it can be prepared by reacting benzene-1,3,5-tricarboxylic acid with SF4 .Molecular Structure Analysis

The molecular structure of this compound can be viewed using Java or Javascript .Chemical Reactions Analysis

The mechanism of its chemical reactions is based on the nucleophilic attack of the carbon-sulfur bond on a positively charged halogen, which subsequently makes the nucleophilic substitution by a fluoride possible . In fact, 1-trifluoromethoxy-4-(trifluoromethyl)benzene affords 2-trifluoromethoxy-5-(trifluoromethyl)benzoic acid after lithiation and carboxylation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.6±0.1 g/cm3, boiling point of 138.7±40.0 °C at 760 mmHg, and vapour pressure of 8.3±0.2 mmHg at 25°C .Applications De Recherche Scientifique

Recherche pharmaceutique

L’incorporation du groupe trifluorométhoxy dans les produits pharmaceutiques est une tendance croissante en raison de sa capacité à influencer le modèle de réactivité des composés bioactifs. Les propriétés stériques et électroniques uniques de ce groupe peuvent imiter les groupes hydrogène ou hydroxy dans les sites récepteurs, ce qui le rend précieux dans la conception de nouveaux médicaments .

Développement des pesticides

Les composés contenant un groupe trifluorométhoxy, tels que 1-(Difluorométhoxy)-4-nitro-2-(trifluorométhyl)benzène, sont utilisés dans la synthèse des pesticides. La présence de ce groupe dans des molécules comme l’indoxacarbe et le flucarbazone-sodium met en évidence son importance dans le développement de pesticides qui agissent comme modulateurs ou inhibiteurs de voies biologiques spécifiques .

Synthèse de composés fluorés

L’introduction du groupe trifluorométhoxy dans les composés aromatiques est cruciale pour la synthèse de composés fluorés, qui sont répandus dans la recherche axée sur les sciences de la vie. La synthèse et l’incorporation de ce groupe dans diverses molécules sont essentielles pour créer des composés ayant les propriétés souhaitées .

Chimie médicinale

En chimie médicinale, l’électronégativité et la taille du groupe trifluorométhoxy lui permettent de jouer un rôle important dans les interactions médicament-récepteur. Il peut modifier les profils pharmacocinétiques et pharmacodynamiques des agents thérapeutiques, ce qui conduit à une efficacité accrue et à une réduction des effets secondaires .

Recherche en biochimie

En biochimie, le groupe trifluorométhoxy est utilisé pour étudier les interactions enzyme-substrat et les mécanismes d’action de divers processus biochimiques. Sa présence dans un composé peut affecter considérablement le comportement de la molécule dans les systèmes biologiques .

Synthèse organique

La réactivité du groupe trifluorométhoxy permet des transformations sélectives en synthèse organique. Il peut être utilisé pour introduire des atomes de fluor dans les molécules, ce qui peut être une étape cruciale dans la synthèse de composés organiques complexes .

Safety and Hazards

Orientations Futures

Fluorine-containing compounds are synthesized in pharmaceutical research on a routine basis and about 10% of all marketed pharmaceuticals contain a fluorine atom. There has been an enormous increase in the use of fluorine-containing compounds for medicinal applications . Therefore, the future directions of this compound could be in the field of pharmaceutical research and development.

Mécanisme D'action

Target of Action

Compounds with similar structures are often involved in reactions at the benzylic position . The benzylic position is the carbon atom next to the aromatic ring, which in this case would be the benzene ring in the compound.

Mode of Action

The trifluoromethoxy group in the compound could potentially undergo reactions involving carbon-centered radical intermediates . This could result in the formation of new compounds.

Biochemical Pathways

Compounds with a trifluoromethoxy group are finding increased utility as a substituent in bioactives .

Propriétés

IUPAC Name |

1-(difluoromethoxy)-4-nitro-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F5NO3/c9-7(10)17-6-2-1-4(14(15)16)3-5(6)8(11,12)13/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNSOMFYZAXRBJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

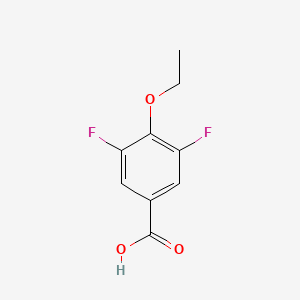

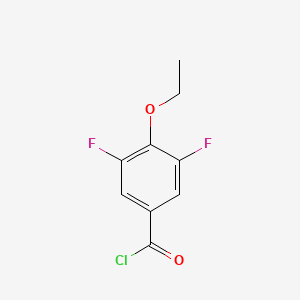

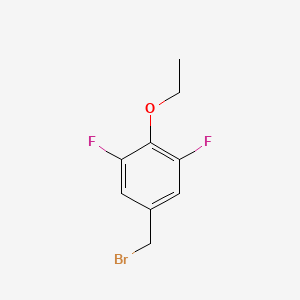

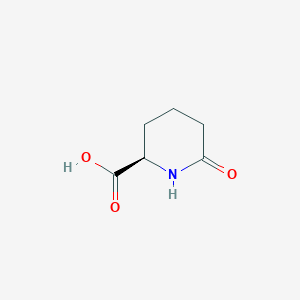

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.